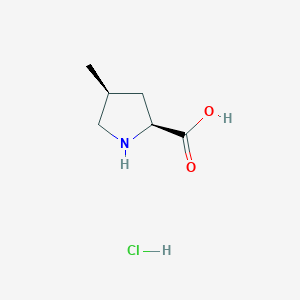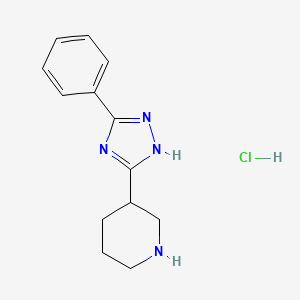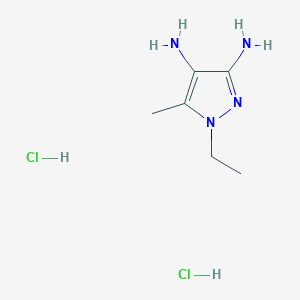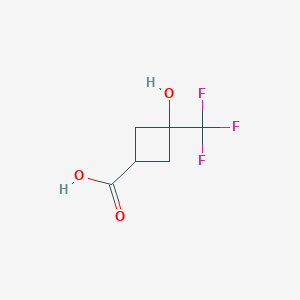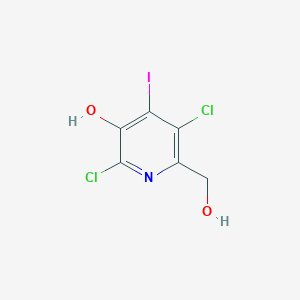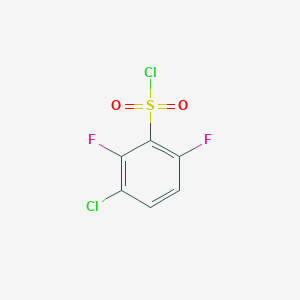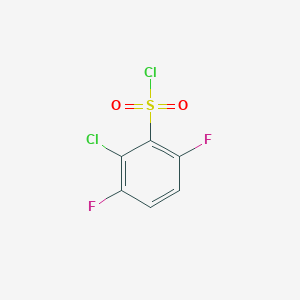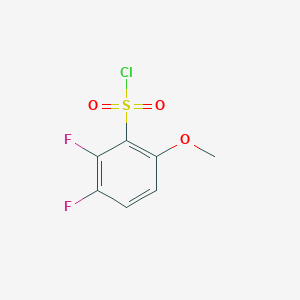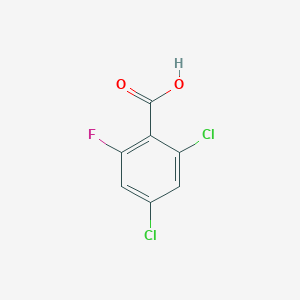![molecular formula C15H12N4OS B1393046 5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 1142201-60-2](/img/structure/B1393046.png)
5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Overview
Description
5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (hereafter referred to as 5-APM) is a small molecule that has been used in various scientific research applications. It is a derivative of imidazolidin-4-one and has a unique structure that allows it to interact with various biological molecules. 5-APM has been used in a variety of different research fields, including biochemistry, physiology, and pharmacology. The aim of
Scientific Research Applications
Synthesis Pathway
The synthesis of derivatives related to "5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one" involves a multi-step process. Starting with the condensation of 2-aminopyridine and isatin, followed by reaction with thioacetic acid, various araldehydes, and hydroxylamine hydrochloride, leading to the formation of targeted compounds. This process is illustrated in studies like Thadhaney et al. (2010), where they synthesized similar compounds and confirmed their structures through IR, 1H NMR, and mass spectral data (Thadhaney et al., 2010).
Antimicrobial Activity
Compounds synthesized using a similar method have been screened for antimicrobial activity. For instance, Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and evaluated their in vitro antibacterial activity against various bacteria and fungi, demonstrating significant antimicrobial potential (Baviskar et al., 2013).
Supramolecular Reagents
Bifunctional Aromatic N-Heterocycles
A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, as detailed by Aakeröy et al. (2007). These compounds were created through palladium-catalyzed cross-coupling reactions and characterized by single-crystal X-ray crystallography. This study contributes to understanding the balance of hydrogen-bond donors and acceptors in similar N-heterocycles (Aakeröy et al., 2007).
Anticancer Agents
Novel Thiadiazoles and Thiazoles
Compounds with structures related to "5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one" have been synthesized and evaluated as potential anticancer agents. For example, Gomha et al. (2014) synthesized novel thiadiazole and thiazole derivatives incorporating a pyrazole moiety and evaluated their anticancer activity against breast carcinoma cell lines, indicating a significant inhibitory effect on cellular growth (Gomha et al., 2014).
properties
IUPAC Name |
5-[(2-aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c16-13-10(5-4-8-17-13)9-12-14(20)19(15(21)18-12)11-6-2-1-3-7-11/h1-9H,(H2,16,17)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBQDCAJQTWUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(N=CC=C3)N)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



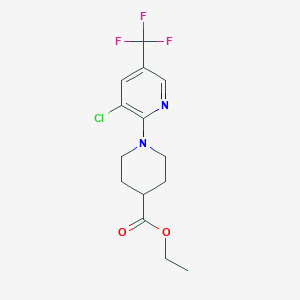
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)
